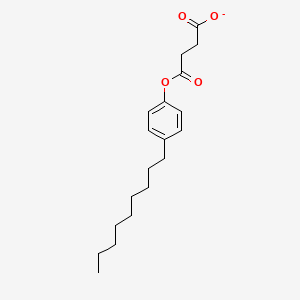
4-(4-Nonylphenoxy)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nonylphenoxy)-4-oxobutanoate is an organic compound that belongs to the class of alkylphenols. Alkylphenols are known for their diverse applications in various industries, including the production of detergents, lubricants, and polymers. This compound is characterized by the presence of a nonylphenoxy group attached to a butanoate moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nonylphenoxy)-4-oxobutanoate typically involves the alkylation of phenol with nonyl groups, followed by esterification with butanoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the alkylation process. The esterification step may require the use of dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The process may also involve purification steps like distillation or recrystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nonylphenoxy)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenoxy derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Nonylphenoxy)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of endocrine disruption.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is utilized in the formulation of surfactants, lubricants, and plasticizers, contributing to the development of various industrial products.
Mechanism of Action
The mechanism of action of 4-(4-Nonylphenoxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to estrogen receptors, mimicking the effects of natural estrogens and disrupting normal hormonal functions. This interaction can lead to various biological effects, including alterations in gene expression and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: A closely related compound with similar estrogenic properties.
4-Octylphenol: Another alkylphenol with comparable chemical behavior.
Bisphenol A: A well-known endocrine disruptor with structural similarities.
Uniqueness
4-(4-Nonylphenoxy)-4-oxobutanoate stands out due to its specific structural features, which confer unique reactivity and biological activity
Properties
CAS No. |
755694-99-6 |
|---|---|
Molecular Formula |
C19H27O4- |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(4-nonylphenoxy)-4-oxobutanoate |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)23-19(22)15-14-18(20)21/h10-13H,2-9,14-15H2,1H3,(H,20,21)/p-1 |
InChI Key |
KOBYPVOEYMBDGN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
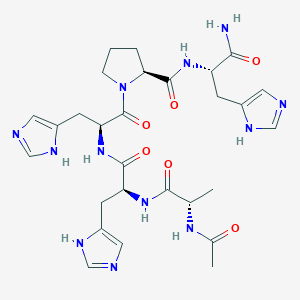

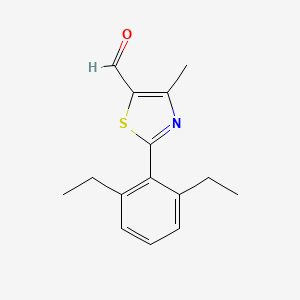
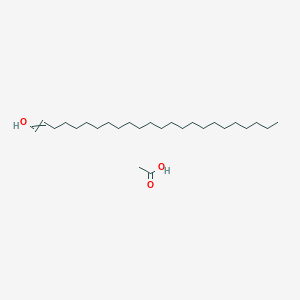
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
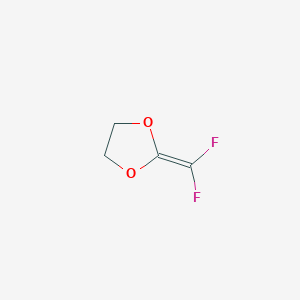
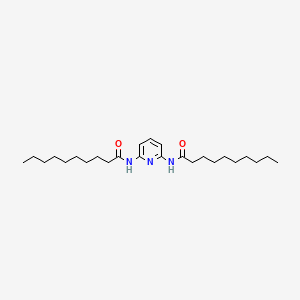
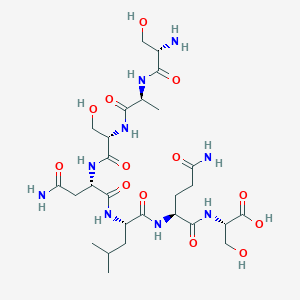
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)
